

Structure of Solid and Liquid Antimony Pentafluoride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Antimony pentafluoride	
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Abstract: **Antimony pentafluoride** (SbF₅) is a paramount compound in inorganic chemistry, primarily recognized for its extreme Lewis acidity and its role as a component of superacids, such as fluoroantimonic acid. While its gaseous phase exhibits a simple monomeric trigonal bipyramidal structure, its condensed phases—solid and liquid—adopt complex polymeric forms.[1][2] This guide provides a detailed technical examination of the structures of solid and liquid SbF₅, intended for researchers, scientists, and professionals in drug development who may utilize its properties in catalysis and synthesis. The document summarizes key structural data, outlines the experimental methodologies used for their determination, and presents visual representations of the molecular arrangements.

Structure of Solid Antimony Pentafluoride

In the solid state, **antimony pentafluoride** moves beyond a simple monomeric arrangement to form a more complex, structured aggregate to satisfy the coordination environment of the central antimony atom.

Crystal System and Molecular Arrangement

Solid SbF_5 is a crystalline material composed of tetrameric units.[1] The structure consists of four SbF_5 units linked by fluorine bridges, resulting in the formula $[SbF_4(\mu-F)]_4$. In this arrangement, each antimony atom achieves a distorted octahedral coordination. The four antimony atoms and four bridging fluorine atoms form an eight-membered ring. The bridging fluorine atoms are positioned cis to each other around the antimony centers.[3]



Crystallographic studies have determined the precise geometry and dimensions of this tetrameric structure. The key data are summarized in the table below.

Table 1: Crystallographic Data for Solid Antimony Pentafluoride

Parameter	Value
Formula	[SbF ₄ (µ-F)] ₄
Crystal System	Monoclinic
Space Group	B21/m
Unit Cell Dimensions	a = 19.00 Å, b = 14.10 Å, c = 5.29 Å, β = 94°

Data sourced from crystallographic studies.[3]

Bonding and Key Structural Parameters

The octahedral coordination around each antimony atom is completed by four terminal (non-bridging) fluorine atoms and two bridging fluorine atoms. The bond lengths of the terminal Sb-F bonds are shorter and stronger than the bonds to the bridging fluorines.[1][4] A notable feature of the tetramer is the presence of two distinct Sb-F-Sb bridge angles within the ring structure.[3]

Table 2: Key Bond Distances and Angles in Solid SbF5

Parameter	Value
Sb-F (terminal) Bond Length	1.82 Å
Sb-F (bridging) Bond Length	2.02 Å
Sb-F-Sb Bridge Angle 1	141°
Sb-F-Sb Bridge Angle 2	171°

Data sourced from Edwards, A. J.; Taylor, P. (1971) and subsequent computational studies.[1] [3]



Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive structure of solid SbF₅ was elucidated using single-crystal X-ray diffraction (SC-XRD), a powerful technique for determining the three-dimensional arrangement of atoms in a crystal.[5][6][7] Given the highly reactive and hygroscopic nature of SbF₅, specialized handling is required.

Methodology:

- Crystal Growth: High-quality single crystals are paramount. For SbF₅, this is typically achieved by vacuum sublimation. The compound is placed in a sealed vessel under high vacuum and a gentle temperature gradient is applied (e.g., sublimation at ~6°C). Crystals grow slowly in the cooler region of the vessel.
- Crystal Mounting: Due to its reactivity with air and moisture, the selected crystal must be
 handled under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen).
 The crystal is mounted on a goniometer head, often coated in an inert oil (e.g.,
 perfluoropolyether oil) which freezes at low temperatures, protecting the sample and holding
 it in place.
- Data Collection: The mounted crystal is placed on the diffractometer and rapidly cooled to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, resulting in a clearer diffraction pattern.[5] A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed computationally. The positions of the heavy antimony atoms are typically determined first (e.g., using the Patterson method), followed by the lighter fluorine atoms from electron density maps. The resulting structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, angles, and crystallographic parameters.

Structure of Liquid Antimony Pentafluoride

Liquid SbF₅ is a highly viscous substance, a macroscopic property that hints at its complex microscopic structure. Unlike the ordered tetramers of the solid state, the liquid phase is



characterized by a dynamic equilibrium of polymeric chains.[8][9]

Polymeric Nature and Bonding

In the liquid state, SbF $_5$ exists as long-chain polymers with the general formula [SbF $_4$ (μ -F) $_2$] $_n$.[1] In these chains, each SbF $_5$ unit is linked to two others via cis-fluorine bridges, maintaining the octahedral coordination around each antimony atom.[8][10] This polymerization is responsible for the liquid's high viscosity. Ab initio molecular dynamics studies confirm a strong tendency for the molecules to oligomerize through a barrierless, diffusion-limited process.[8] These simulations also indicate a very strong ionic character for the Sb-F bonds.[9] The chains are not of infinite length; simulations have observed oligomers up to eight units long in dynamic equilibrium with shorter chains and dimers.[10]

Spectroscopic and Diffraction Insights

Several experimental and theoretical techniques have been employed to probe the complex structure of the liquid.

- 19F NMR Spectroscopy: Early 19F NMR studies were instrumental in establishing the polymeric nature of liquid SbF₅.[9][11] The spectra show multiple resonances, indicating the presence of chemically non-equivalent fluorine atoms (terminal and bridging), which is consistent with a fluorine-bridged polymer structure. The "fluxional" nature of these polymers, where fluorine atoms can exchange positions, can also be studied by variable-temperature NMR.[12][13][14]
- Neutron and X-ray Diffraction: These techniques provide radial distribution functions, which
 give information about average interatomic distances. Studies on liquid SbF₅ show that each
 antimony atom is surrounded by approximately six fluorine atoms.[3][10]
- Raman Spectroscopy: Raman spectra of liquid SbF₅ show characteristic bands corresponding to both terminal and bridging Sb-F bonds, confirming the presence of the [SbF₄(μ-F)₂]_n polymeric units.[12][13]

Table 3: Average Structural Parameters for Liquid SbF₅



Parameter	Method	Value
Sb-F Coordination Number	Neutron Diffraction	~6
Sb-F (non-bridging) Distance	Neutron Diffraction	1.86 ± 0.03 Å
Sb-F (bridging) Distance	Neutron Diffraction	2.03 ± 0.06 Å
Sb-Sb Contact Distance	X-ray Diffraction	3.93 ± 0.03 Å
Average Sb-F-Sb Angle	Molecular Dynamics	~145° (broad distribution)

Data sourced from neutron/X-ray diffraction and ab initio molecular dynamics studies.[3][10][15]

Experimental Protocols

Methodology: 19F NMR Spectroscopy of Air-Sensitive Compounds

- Sample Preparation: All operations are performed under an inert atmosphere using a Schlenk line or glovebox.[16][17]
- NMR Tube: A specialized NMR tube with a high-pressure valve (e.g., a J. Young's tube) is
 used to ensure an airtight seal. The tube is dried in an oven and evacuated on a Schlenk line
 while hot to remove any adsorbed water.
- Loading: The SbF₅ sample is transferred to the NMR tube via a cannula or syringe inside a glovebox. If a solvent is used (e.g., SO₂ClF for low-temperature studies), it must be dried and degassed.[18] The solvent is then vacuum-transferred into the NMR tube, which is cooled in liquid nitrogen.
- Sealing and Measurement: The tube is sealed and carefully warmed to room temperature. The sample can then be safely transported to the NMR spectrometer for analysis. Spectra are typically referenced to an external standard like CFCl₃.

Methodology: Raman Spectroscopy of Corrosive Liquids

Sample Cell: The highly corrosive nature of SbF₅ requires a specialized sample cell. A
sealed capillary tube made of a resistant material like quartz or a fluoropolymer (e.g., FEP) is
often used.

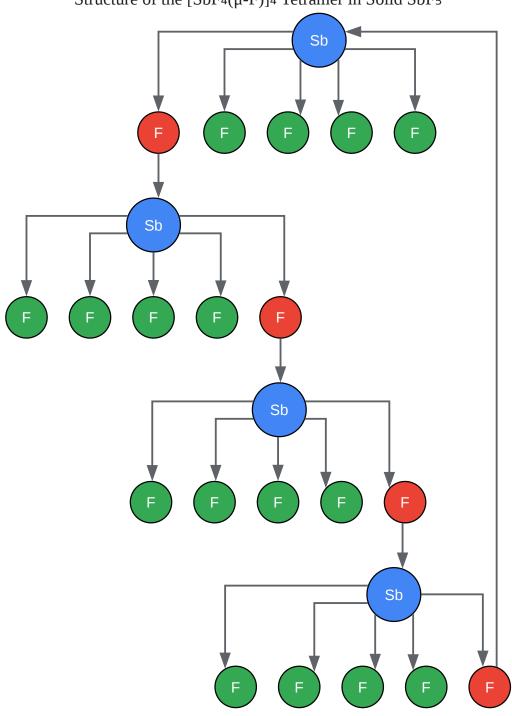


- Handling: The capillary is filled and sealed inside a glovebox to prevent exposure to the atmosphere.
- Data Acquisition: The sealed capillary is placed in the spectrometer's sample holder. A laser
 is focused on the sample, and the scattered light is collected by a detector. The resulting
 spectrum reveals vibrational modes characteristic of the bonds present in the sample,
 allowing for the identification of bridging and terminal Sb-F groups.

Visualizing the Structures

Diagrams created using the DOT language provide a clear representation of the bonding and connectivity in solid and liquid SbF₅.



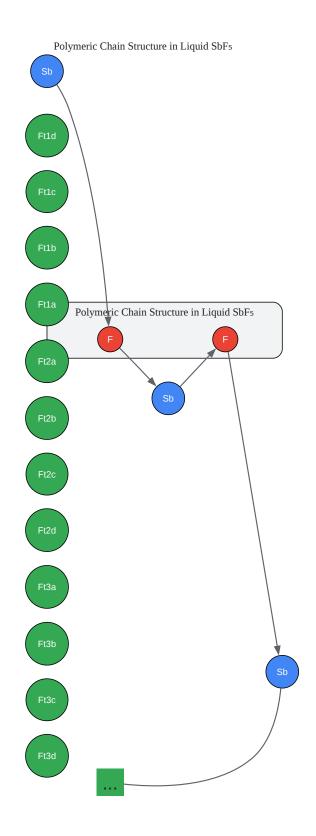


Structure of the [SbF4(μ -F)]4 Tetramer in Solid SbF5

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Caption: The tetrameric ring structure of solid SbF5, [SbF4(μ -F)]4.





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Caption: The cis-fluorine bridged polymeric chain of liquid SbF5, $[SbF_4(\mu-F)_2]_n$.



Conclusion

The structures of **antimony pentafluoride** in its solid and liquid states are markedly more complex than its gaseous monomeric form. The solid state is defined by an ordered, tetrameric ring structure, $[SbF_4(\mu-F)]_4$, where each antimony atom is in a distorted octahedral environment. In contrast, the liquid phase consists of dynamic, linear polymeric chains, $[SbF_4(\mu-F)_2]_n$, also featuring octahedral coordination via cis-fluorine bridges. This polymerization accounts for the liquid's high viscosity and influences its reactive properties. A thorough understanding of these condensed-phase structures, elucidated by techniques such as X-ray diffraction, NMR, and Raman spectroscopy, is essential for leveraging the potent Lewis acidity of SbF_5 in advanced chemical synthesis and catalysis.

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